molecular formula C22H18N2S B2859268 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine CAS No. 56472-09-4

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine

Cat. No.: B2859268
CAS No.: 56472-09-4
M. Wt: 342.46
InChI Key: VQSYHTCXMKMWLY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an oxidizing agent, such as ferric chloride, to yield the desired thiadiazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original thiadiazine compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl derivatives: Compounds like 4-methylphenyl sulfonamide and 4-methylphenyl indole derivatives share structural similarities.

    Thiadiazine analogs: Other thiadiazine compounds with different substituents on the ring.

Uniqueness

4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and methylphenyl groups enhances its stability and reactivity compared to other thiadiazine analogs .

Biological Activity

4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps starting from 4-methylaniline. The process typically includes the formation of hydrazinecarbothioamide intermediates and subsequent cyclization reactions. The compound's structure can be characterized using techniques such as NMR spectroscopy, which provides insights into the molecular framework of the thiadiazine ring and the substituents attached to it.

Biological Activities

The biological activities of this compound are extensive and include:

1. Antimicrobial Activity

Thiadiazines have shown significant antimicrobial properties. Research indicates that derivatives of thiadiazines exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for certain derivatives against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Thiadiazine derivatives are being investigated for their potential anticancer effects. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in several cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

3. Anti-inflammatory Effects

Compounds in this class have also been evaluated for anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

4. Cardiovascular Effects

Some thiadiazines exhibit cardioprotective effects and are being explored for their potential use in managing hypertension and other cardiovascular conditions. Their action may involve vasodilatory effects or modulation of ion channels .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Study : A study conducted on various thiadiazine derivatives showed that compounds with specific substitutions on the phenyl rings exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
  • Anticancer Evaluation : In a comparative analysis of different thiadiazine derivatives against breast cancer cell lines, this compound demonstrated a notable reduction in cell viability at concentrations lower than those required for standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Substituent Effect on Activity
Methyl group on phenylEnhances lipophilicity and bioavailability
Additional phenyl ringsIncreases interaction with biological targets
Thiadiazine coreEssential for antimicrobial and anticancer activity

Properties

IUPAC Name

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-16-12-14-17(15-13-16)20-23-21(18-8-4-2-5-9-18)25-22(24-20)19-10-6-3-7-11-19/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSYHTCXMKMWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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